molecular formula C21H25FN2O4S B3009243 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone CAS No. 946214-77-3

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B3009243
CAS No.: 946214-77-3
M. Wt: 420.5
InChI Key: KAMNAIYGMZSROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone (CAS: 946265-85-6) is a piperazine-based compound featuring a sulfonyl group linked to a 3-(4-fluorophenoxy)propyl chain and an acetyl-substituted phenyl ring. Its molecular formula is C₁₅H₂₁FN₂O₄S, with a molecular weight of 344.4 g/mol . The synthesis involves sulfonylation of piperazine derivatives followed by coupling with halogenated intermediates, as described in procedures for analogous compounds (e.g., bromoacetyl chloride reactions with substituted piperazines) .

Properties

IUPAC Name

1-[4-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-17(25)18-3-7-20(8-4-18)23-11-13-24(14-12-23)29(26,27)16-2-15-28-21-9-5-19(22)6-10-21/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMNAIYGMZSROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperazine ring, a sulfonyl group, and a fluorophenoxy moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN3O3SC_{18}H_{22}FN_{3}O_{3}S, with a molecular weight of approximately 379.45 g/mol. The structure is characterized by the following components:

  • Piperazine Ring : Enhances binding affinity to biological targets.
  • Sulfonyl Group : May influence chemical stability and reactivity.
  • Fluorophenoxy Moiety : Potentially interacts with various biological receptors.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The fluorophenoxy group may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including tyrosinase, which is involved in melanin production. This inhibition can lead to antimelanogenic effects in skin cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits broad-spectrum antibacterial properties, potentially effective against various strains of bacteria .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:

  • Inhibition Rates : Compounds similar to this structure have shown inhibition rates (IR) ranging from 57% to 89% against bacterial strains like E. coli and S. aureus at varying concentrations .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 3.90 μg/mL against E. coli, indicating potent antibacterial effects .

Antifungal Activity

The compound's antifungal potential has also been explored:

  • Biofilm Inhibition : Studies have reported that certain derivatives inhibit biofilm formation in Candida albicans, suggesting a quorum-sensing mediated mechanism .
  • Comparative Efficacy : In antifungal assays, some derivatives outperformed standard treatments like fluconazole, indicating their potential as effective antifungal agents .

Study on Tyrosinase Inhibition

A study focused on the design and synthesis of piperazine derivatives highlighted the competitive inhibition of tyrosinase by related compounds. The findings indicated that modifications on the piperazine ring significantly affected the inhibitory potency, with some compounds achieving IC50 values below 50 μM without cytotoxic effects on human cells .

Antimicrobial Efficacy Assessment

A comparative study evaluated various piperazine derivatives for their antimicrobial efficacy. The results revealed that compounds containing the fluorophenoxy group exhibited enhanced activity against both gram-positive and gram-negative bacteria, with specific emphasis on their ability to disrupt biofilm formation .

CompoundTarget OrganismMIC (μg/mL)Inhibition Rate (%)
20bE. coli3.9087
20aS. aureus7.8175
11dC. albicans15.6275

Scientific Research Applications

Pharmacological Applications

  • PARP Inhibition : The compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents, particularly in cancers with BRCA mutations. Studies have shown that derivatives of this compound exhibit significant PARP inhibitory activity, making them candidates for cancer therapy .
  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural modifications present in 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone may enhance its interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .
  • Antimicrobial Properties : Some studies have explored the antimicrobial effects of piperazine derivatives, indicating that compounds similar to this compound demonstrate activity against various bacterial strains. This suggests a possible role in developing new antibiotics .
  • Cancer Treatment : A study published in Cancer Research evaluated the efficacy of this compound as a PARP inhibitor in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an adjunct therapy in cancer treatment .
  • Behavioral Studies : In a preclinical model assessing antidepressant effects, administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. This supports its potential use in developing new treatments for depression .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of piperazine derivatives found that compounds structurally related to this compound exhibited notable activity against Gram-positive bacteria, suggesting further exploration for antibiotic development .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine in ’s compound increases molecular weight and lipophilicity, which may prolong half-life but hinder absorption .
  • Heterocyclic Additions : Tetrazole-thio (7n) and pyrrolidin-2-one () modifications introduce hydrogen-bonding sites, enhancing target engagement .

Contrasts :

  • Antiproliferative vs. Receptor-Targeted Activity : While 7n and QD3 derivatives focus on proliferative pathways, the target compound’s sulfonyl group may favor enzyme inhibition (e.g., kinases or proteases) over receptor binding .
  • Antioxidant Capacity : QD3’s benzoyl group may confer radical-scavenging properties absent in the sulfonyl-based target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound and its analogs?

The synthesis typically involves multi-step coupling reactions. A common approach is:

  • Step 1 : React a piperazine derivative (e.g., 1-(4-(piperazin-1-yl)phenyl)ethanone) with a sulfonyl chloride (e.g., 3-(4-fluorophenoxy)propylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonyl-piperazine intermediate.
  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel, 10% methanol in dichloromethane) and characterize using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .
  • Key Reagents : EDCI, HOBt, and DIEA are used for coupling reactions, ensuring efficient amide or sulfonamide bond formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and piperazine/alkyl chain signals (δ 2.5–4.0 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~200 ppm) and sulfonyl groups (δ ~55 ppm for S=O adjacent carbons) .
  • Mass Spectrometry : HRMS with ESI+ ionization validates molecular weight (e.g., [M+H]+^+ for C22_{22}H25_{25}FN2_2O4_4S: calculated 457.1567) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O) and ~1150 cm1^{-1} (S=O) confirm functional groups .

Basic: How can researchers design initial biological assays for this compound?

  • Target Selection : Prioritize targets based on structural analogs (e.g., histamine H3_3 receptor ligands or antioxidants) .
  • In Vitro Assays :
    • Receptor Binding : Use radioligand displacement assays (e.g., 3H^3H-α-methylhistamine for H3_3R affinity).
    • Antioxidant Activity : Measure DPPH radical scavenging or lipid peroxidation inhibition .
  • Dose Range : Start with 1–100 µM and adjust based on IC50_{50} trends .

Advanced: How can low synthetic yields be addressed during scale-up?

  • Issue : Low yields (e.g., 18–35%) in final steps due to steric hindrance or side reactions.
  • Solutions :
    • Optimize reaction time/temperature (e.g., 48 hrs at 60°C for sluggish couplings).
    • Use microwave-assisted synthesis to enhance reaction efficiency.
    • Employ alternative coupling agents (e.g., HATU instead of EDCI/HOBt) .
  • Purification : Use preparative HPLC with gradients (e.g., 70–90% acetonitrile/water) for high-purity isolation .

Advanced: How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Case Study : X-ray crystallography (e.g., ) may reveal conformational flexibility not evident in NMR.
  • Approach :
    • Compare experimental 1H^1H-NMR coupling constants with DFT-calculated values.
    • Perform variable-temperature NMR to detect dynamic processes (e.g., piperazine ring inversion).
    • Validate using NOESY to identify spatial proximities .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

  • Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer orally (10–50 mg/kg) and collect plasma at intervals (0.5–24 hrs).
  • Metabolism : Monitor via LC-MS/MS for parent compound and metabolites (e.g., sulfoxide or fluorophenoxy cleavage products).
  • Tissue Distribution : Assess brain penetration if targeting CNS receptors (e.g., histamine H3_3R) .

Advanced: How to investigate drug efflux pump interactions (e.g., P-glycoprotein)?

  • Assay Design :
    • Use MDCK-MDR1 cells to measure apical-to-basolateral transport.
    • Compare permeability with/without inhibitors (e.g., verapamil).
  • Structural Insights : Molecular docking (e.g., Glide or AutoDock) identifies hydrogen-bonding interactions with P-gp residues (e.g., Tyr310) .

Advanced: How to address discrepancies in biological activity across analogs?

  • Case Example : Compound QD3 ( ) showed lower antioxidant activity than QD10 despite structural similarity.
  • Analysis :
    • Perform QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on fluorobenzoyl).
    • Validate using ROS assays in cell-based models (e.g., SH-SY5Y neurons).
  • Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.